molecular formula C16H22N2O2S B7498528 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No. B7498528
M. Wt: 306.4 g/mol
InChI Key: PUXYTYBKRFCIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide is a synthetic compound that belongs to the class of amides. It is commonly known as MPHP-2201 and is used for scientific research purposes. This compound is a potent agonist of the cannabinoid receptors and has been used in various studies to investigate the mechanism of action of these receptors.

Mechanism of Action

MPHP-2201 acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. It binds to these receptors and activates them, leading to the activation of various downstream signaling pathways. The activation of these receptors leads to the inhibition of neurotransmitter release and the modulation of various physiological processes.
Biochemical and Physiological Effects
MPHP-2201 has been shown to have several biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. MPHP-2201 has also been shown to modulate the activity of various ion channels and receptors. In addition, MPHP-2201 has been shown to have an effect on pain, appetite, and mood.

Advantages and Limitations for Lab Experiments

MPHP-2201 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors and can be used to investigate the mechanism of action of these receptors. MPHP-2201 is also relatively easy to synthesize and can be obtained in large quantities. However, the use of MPHP-2201 in lab experiments is limited by its potency and selectivity. It has been shown to have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of MPHP-2201. One direction is the investigation of the effects of MPHP-2201 on the endocannabinoid system in different disease states. Another direction is the investigation of the role of MPHP-2201 in the regulation of pain, appetite, and mood. Finally, the development of more selective agonists of the CB1 and CB2 receptors could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of MPHP-2201 is a complex process that involves several steps. The first step involves the reaction of 4-methylpiperidine with ethyl 2-bromoacetate to form 2-(4-methylpiperidin-1-yl)ethyl 2-bromoacetate. This intermediate is then reacted with thiourea to form 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide. The final product is obtained after purification and recrystallization.

Scientific Research Applications

MPHP-2201 has been extensively used in scientific research to investigate the mechanism of action of the cannabinoid receptors. It is a potent agonist of the CB1 and CB2 receptors and has been used to study the effects of these receptors on various physiological processes. MPHP-2201 has also been used to investigate the role of the endocannabinoid system in the regulation of pain, appetite, and mood.

properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-13-7-9-18(10-8-13)16(20)12-21-11-15(19)17-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXYTYBKRFCIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.